molecular formula C16H15N5 B2491107 1-[(5,6-Dimethylbenzimidazol-1-yl)methyl]benzotriazole CAS No. 305861-56-7

1-[(5,6-Dimethylbenzimidazol-1-yl)methyl]benzotriazole

Cat. No. B2491107
CAS RN: 305861-56-7
M. Wt: 277.331
InChI Key: RFMLZKFGIAAWOA-UHFFFAOYSA-N
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Description

“1-[(5,6-Dimethylbenzimidazol-1-yl)methyl]benzotriazole” is a complex organic compound. It contains a benzimidazole core, which is a bicyclic compound consisting of the fusion of benzene and imidazole . The 5,6-Dimethylbenzimidazole is a natural benzimidazole derivative and is a component of vitamin B12 where it serves as a ligand for the cobalt atom .


Synthesis Analysis

The synthesis of benzimidazole derivatives, such as 5,6-Dimethylbenzimidazole, typically involves the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives can be obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .


Molecular Structure Analysis

The molecular structure of “1-[(5,6-Dimethylbenzimidazol-1-yl)methyl]benzotriazole” is complex. It consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms . The exact structure would require more specific information or advanced computational chemistry techniques to elucidate.


Chemical Reactions Analysis

The compound’s chemical reactivity is attributed to the benzene and imidazole rings, enabling it to participate in various chemical reactions such as nucleophilic and electrophilic substitutions .

Future Directions

The future directions for the study and application of “1-[(5,6-Dimethylbenzimidazol-1-yl)methyl]benzotriazole” could include further exploration of its biological activities, potential medicinal properties, and its use as a precursor in the synthesis of other compounds with specific desired properties .

properties

IUPAC Name

1-[(5,6-dimethylbenzimidazol-1-yl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5/c1-11-7-14-16(8-12(11)2)20(9-17-14)10-21-15-6-4-3-5-13(15)18-19-21/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMLZKFGIAAWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)methyl]-1H-1,2,3-benzotriazole

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